molecular formula C17H28N2O4S B10882680 1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine

1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10882680
M. Wt: 356.5 g/mol
InChI Key: MFOGNROBXJDGKV-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine is a piperazine derivative featuring a 4-ethoxy-3-methoxybenzyl group at the N1 position and a propylsulfonyl group at the N4 position.

Properties

Molecular Formula

C17H28N2O4S

Molecular Weight

356.5 g/mol

IUPAC Name

1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C17H28N2O4S/c1-4-12-24(20,21)19-10-8-18(9-11-19)14-15-6-7-16(23-5-2)17(13-15)22-3/h6-7,13H,4-5,8-12,14H2,1-3H3

InChI Key

MFOGNROBXJDGKV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OCC)OC

Origin of Product

United States

Biological Activity

1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of 1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine is C16H26N2O4SC_{16}H_{26}N_2O_4S, with a molecular weight of approximately 342.5 g/mol. The compound consists of a piperazine ring substituted with a 4-ethoxy-3-methoxybenzyl group and a propylsulfonyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H26N2O4SC_{16}H_{26}N_2O_4S
Molecular Weight342.5 g/mol
IUPAC Name1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine

Biological Activities

Research indicates that 1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, potentially inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antibacterial and Antifungal Effects : The compound has shown promise in preliminary antibacterial and antifungal assays, indicating its potential as a therapeutic agent against various microbial infections.
  • Anti-inflammatory Properties : Similar piperazine derivatives have been documented to exhibit anti-inflammatory effects, which may also extend to this compound through modulation of inflammatory pathways.

The precise mechanisms through which 1-(4-Ethoxy-3-methoxybenzyl)-4-(propylsulfonyl)piperazine exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including:

  • Receptor Binding : The ethoxy and methoxy groups may enhance binding affinity to certain receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : The sulfonamide group could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular metabolism.

Case Studies

Several studies have explored the biological activity of similar piperazine derivatives:

  • Antitumor Studies : A study on structurally related compounds demonstrated significant inhibition of tumor cell lines, suggesting that modifications in the piperazine structure can enhance antitumor efficacy .
  • Antimicrobial Activity : Research evaluating various piperazine derivatives reported varying degrees of antibacterial and antifungal activity, emphasizing the importance of substituent variations in determining biological outcomes .
  • Inflammatory Response Modulation : Piperazine derivatives have been shown to inhibit chemokine activity, suggesting a potential role in managing inflammatory conditions .

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

Table 1: Key Structural Features of Selected Piperazine Derivatives
Compound Name N1 Substituent N4 Substituent Biological Activity Reference
Target Compound 4-Ethoxy-3-methoxybenzyl Propylsulfonyl Not reported
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine 3-Benzyloxy-4-methoxybenzyl 4-Methylbenzenesulfonyl Not reported (structural analogue)
HBK14 2,6-Dimethylphenoxyethoxyethyl 2-Methoxyphenyl Anticancer (preclinical)
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Substitutedbenzoyl 4-Chlorobenzhydryl Cytotoxic (cancer cell lines)
GBR-12909 2-(Bis(4-fluorophenyl)methoxy)ethyl 3-Phenylpropyl Dopamine transporter ligand
Cycl-1 (1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine) Ethyl Benzhydryl (p-isopropyl/p-tolyl) Antifungal

Key Observations :

  • Substituent Diversity: The target compound’s 4-ethoxy-3-methoxybenzyl group distinguishes it from HBK14’s alkylphenoxy chains and GBR-12909’s fluorinated benzhydryl group. The propylsulfonyl at N4 is less common than aryl sulfonamides (e.g., ) or benzyl groups (e.g., Cycl-1).
  • Sulfonyl vs.
Anticancer Potential
  • Cytotoxicity : Compounds like HBK14 and 1-(4-chlorobenzhydryl)piperazine derivatives () exhibit IC50 values in the micromolar range against cancer cells. The target compound’s sulfonyl group may modulate cytotoxicity similarly to toluenesulfonyl derivatives (), though specific data are lacking.
  • Mechanistic Insights : Piperazine derivatives often target tubulin (e.g., HBK series) or DNA topoisomerases. The ethoxy and methoxy groups in the target compound could enhance DNA intercalation or enzyme inhibition .
Antimicrobial and Antifungal Activity
  • The target compound’s 4-ethoxy-3-methoxybenzyl group may similarly disrupt fungal membrane integrity.
  • Antibacterial Sulfonamides : Piperazine-sulfonamide hybrids () exhibit broad-spectrum activity. The propylsulfonyl group in the target compound could mimic these effects, though its longer alkyl chain may reduce solubility .
Neuroactivity and Receptor Binding
  • Dopamine Transporter Affinity : GBR-12909 and its analogs () bind dopamine transporters via benzhydryl and phenylpropyl groups. The target compound’s benzyl-sulfonyl motif lacks the hydrophobic bulk required for similar binding, suggesting divergent applications .
Physicochemical Profiling
  • Solubility : The ethoxy and methoxy groups enhance hydrophilicity compared to fully alkylated derivatives (e.g., HBK14). However, the propylsulfonyl group may reduce aqueous solubility relative to hydroxylated analogs ().
  • pKa and Stability : Piperazines typically have pKa values of 7–7. The sulfonyl group’s electron-withdrawing effects may lower the pKa of the adjacent nitrogen, enhancing stability under acidic conditions .

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